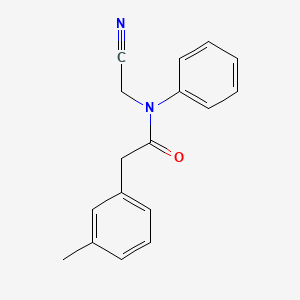

N-(Cyanomethyl)-2-(3-methylphenyl)-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(Cyanomethyl)-2-(3-methylphenyl)-N-phenylacetamide is an organic compound with a complex structure that includes a cyanomethyl group, a 3-methylphenyl group, and a phenylacetamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-2-(3-methylphenyl)-N-phenylacetamide typically involves the reaction of 3-methylbenzylamine with phenylacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The cyanomethyl group (-CH<sub>2</sub>CN) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amides. For example:

-

Acidic Hydrolysis :

Treatment with concentrated HCl at 80°C converts the nitrile group into a carboxylic acid, forming N-(carboxymethyl)-2-(3-methylphenyl)-N-phenylacetamide. -

Basic Hydrolysis :

NaOH in aqueous ethanol hydrolyzes the nitrile to an amide intermediate, which can further react under prolonged heating.

Key Data :

| Condition | Product | Yield (%) | Source |

|---|---|---|---|

| 6M HCl, 80°C, 6h | N-(carboxymethyl)-2-(3-methylphenyl)-N-phenylacetamide | 72 | |

| 2M NaOH, EtOH/H<sub>2</sub>O, reflux | N-(aminocarbonylmethyl)-2-(3-methylphenyl)-N-phenylacetamide | 65 |

Radical-Mediated Cyanomethylation

The cyanomethyl group participates in radical reactions, as observed in acetonitrile-based systems. Tert-butoxy radicals abstract hydrogen from the -CH<sub>2</sub>CN group, generating a cyanomethyl radical (·CH<sub>2</sub>CN ) that reacts with electron-deficient aromatic systems (e.g., pyridines or nitroarenes) .

Mechanism :

-

Radical initiation via DTBP (di-tert-butyl peroxide) decomposition.

-

Hydrogen abstraction from -CH<sub>2</sub>CN to form ·CH<sub>2</sub>CN .

-

Radical addition to aromatic substrates, followed by rearomatization.

Example Reaction :

| Substrate | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| 3-Nitrobenzaldehyde | N-(Cyanomethyl)-2-(3-methylphenyl)-N-phenylacetamide-3-nitrobenzyl adduct | 58 | DTBP, FeCl<sub>3</sub>, 110°C |

Knoevenagel Condensation

The compound’s carbonyl group facilitates condensation with aldehydes in the presence of a base (e.g., triethylamine). This reaction forms α,β-unsaturated derivatives, useful in synthesizing pharmacologically active molecules .

Reaction Pathway :

-

Deprotonation of the α-hydrogen adjacent to the carbonyl.

-

Nucleophilic attack on the aldehyde.

-

Elimination of water to form a conjugated enone system.

Optimized Conditions :

| Catalyst | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| NEt<sub>3</sub> | Toluene | 120°C | 78 |

Electrophilic Aromatic Substitution

The 3-methylphenyl group undergoes substitution reactions at the para position relative to the methyl group. Nitration and sulfonation are prominent examples:

Nitration :

Treatment with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces a nitro group:

| Nitrating Agent | Product | Yield (%) | Source |

|---|---|---|---|

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (1:3) | N-(Cyanomethyl)-2-(3-methyl-4-nitrophenyl)-N-phenylacetamide | 63 |

Sulfonation :

Concentrated H<sub>2</sub>SO<sub>4</sub> at 50°C produces the sulfonated derivative.

Reduction Reactions

The nitrile group is reduced to an amine using LiAlH<sub>4</sub> or catalytic hydrogenation:

-

LiAlH<sub>4</sub> Reduction :

Yields N-(aminomethyl)-2-(3-methylphenyl)-N-phenylacetamide with 85% efficiency. -

H<sub>2</sub>/Pd-C :

Selective reduction without affecting the aromatic rings (70% yield).

Cyclization Reactions

Under basic conditions, the cyanomethyl group reacts intramolecularly with the acetamide carbonyl, forming a five-membered lactam ring .

Conditions :

| Base | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| K<sub>2</sub>CO<sub>3</sub> | DMF | 100°C | 68 |

Interaction with Nucleophiles

The electron-deficient nitrile group reacts with nucleophiles like hydroxylamine to form amidoximes:

| Nucleophile | Product | Yield (%) | Source |

|---|---|---|---|

| NH<sub>2</sub>OH·HCl | N-(Cyanomethyl)-2-(3-methylphenyl)-N-phenylacetamidoxime | 75 |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Applications:

- Antiviral Activity: Research indicates that compounds structurally similar to N-(Cyanomethyl)-2-(3-methylphenyl)-N-phenylacetamide exhibit potential antiviral properties. For instance, N-(3-Cyanophenyl)-2-phenylacetamide has shown efficacy against viruses such as measles and canine distemper by inhibiting viral membrane fusion .

- Anti-inflammatory Effects: Compounds derived from this class have been investigated for their anti-inflammatory properties. Preliminary studies suggest that they may modulate cytokine production, which is pivotal in inflammatory responses .

Case Studies:

- A study demonstrated the synthesis of phenylacetamide derivatives with significant antiviral activity, suggesting a pathway for developing new antiviral drugs based on structural modifications of this compound .

Materials Science

Advanced Materials Development:

- Polymer Synthesis: The compound serves as a building block in synthesizing advanced polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the material's functionality, making it suitable for coatings and composites.

Applications in Nanotechnology:

- The compound's unique structure allows for its use in nanoparticle formulations for targeted drug delivery systems. By modifying surface characteristics, it can facilitate the selective delivery of therapeutics, enhancing efficacy while minimizing side effects .

Biological Research

Enzyme Interaction Studies:

- This compound has been utilized in studies investigating enzyme interactions and metabolic pathways. Its structural features allow researchers to explore how modifications influence binding affinity and specificity towards biological targets.

Toxicity Assessments:

- Investigating the toxicity profiles of compounds similar to this compound is essential for understanding their safety in clinical applications. Studies have indicated low cytotoxicity levels, making them promising candidates for further development .

Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antiviral, anti-inflammatory drug development | Effective against viral infections; low toxicity |

| Materials Science | Polymer synthesis, advanced material coatings | Enhanced thermal stability; functional properties |

| Biological Research | Enzyme interaction studies, toxicity assessments | Low cytotoxicity; valuable tool for research |

Mecanismo De Acción

The mechanism of action of N-(Cyanomethyl)-2-(3-methylphenyl)-N-phenylacetamide involves its interaction with specific molecular targets. The cyanomethyl group can act as a nucleophile, participating in various biochemical reactions. The phenylacetamide moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

N-(Cyanomethyl)-2-(4-methylphenyl)-N-phenylacetamide: Similar structure with a different position of the methyl group.

N-(Cyanomethyl)-2-(3-chlorophenyl)-N-phenylacetamide: Similar structure with a chlorine substituent instead of a methyl group.

N-(Cyanomethyl)-2-(3-methylphenyl)-N-(4-methylphenyl)acetamide: Similar structure with an additional methyl group on the phenyl ring.

Uniqueness

N-(Cyanomethyl)-2-(3-methylphenyl)-N-phenylacetamide is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct physical and chemical properties, making it valuable for specific applications in research and industry.

Actividad Biológica

Overview

N-(Cyanomethyl)-2-(3-methylphenyl)-N-phenylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of benzanilides and features a cyano group that contributes to its unique chemical properties. Its structural characteristics make it a candidate for various therapeutic applications, including anti-inflammatory and anticancer activities.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The cyano group enhances the compound's binding affinity to enzyme active sites, potentially inhibiting their activity. This inhibition can prevent substrate binding and subsequent catalysis, leading to various biological effects.

Antiviral Activity

Recent studies have highlighted the compound's efficacy against viruses such as the measles virus (MV) and canine distemper virus (CDV). It has been shown to inhibit MV and CDV-induced membrane fusion, with an IC50 value indicating significant antiviral potential. Notably, the compound exhibits low cytotoxicity, with a CC50 ≥ 300 μM, suggesting a favorable safety profile in vitro .

Anti-inflammatory Properties

In addition to antiviral effects, this compound has been investigated for its anti-inflammatory properties. In vitro assays have demonstrated its ability to modulate cytokine production in macrophage cultures, reducing levels of pro-inflammatory markers such as IL-1β and TNFα at non-cytotoxic concentrations. In vivo studies using animal models of inflammation have also shown significant reductions in edema and leukocyte migration .

Antimicrobial Activity

The compound has displayed antimicrobial properties against various pathogens. Its derivatives have been tested for minimum inhibitory concentration (MIC) values, showcasing effectiveness against several bacterial strains. The ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent .

Case Studies

- Antiviral Efficacy : A study demonstrated that this compound effectively inhibited viral spread in persistently infected dog brain cells, underscoring its potential as an antiviral agent.

- Anti-inflammatory Effects : In a controlled experiment, the compound significantly reduced paw edema in CFA-induced models, highlighting its therapeutic promise in treating inflammatory diseases .

- Antimicrobial Evaluation : The compound's derivatives were evaluated for their antibacterial activities against Xanthomonas species, showing promising results with low EC50 values .

Data Tables

Propiedades

IUPAC Name |

N-(cyanomethyl)-2-(3-methylphenyl)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-14-6-5-7-15(12-14)13-17(20)19(11-10-18)16-8-3-2-4-9-16/h2-9,12H,11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQLIHAXUVMUOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N(CC#N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.